molecular formula C17H22F3NO4S B2877109 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1396844-42-0

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No. B2877109
CAS RN: 1396844-42-0
M. Wt: 393.42
InChI Key: CZMWTRQWTRECRX-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H22F3NO4S and its molecular weight is 393.42. The purity is usually 95%.
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Scientific Research Applications

Physicochemical Characterization and Drug Development

The physicochemical properties of related compounds have been a subject of interest for developing novel pharmaceutical agents. For instance, the study of L-691, 121, a novel antiarrhythmic agent with a similar structure, focused on its stability, solubility, and dissolution properties, which are critical in the development of effective intravenous and oral dosage forms (Dubost et al., 1996).

Stereospecific Synthesis in Pharmaceuticals

The stereospecific synthesis of compounds with the 1,6-dioxaspiro[4.5]decan ring system, akin to the compound , is significant in pharmaceutical research. One study demonstrated the rearrangement of steroidal spiroacetals to yield steroidal 1,6-dioxadecalin or 2,2'-linked ditetrahydrofuran derivatives, showcasing the utility of these transformations in drug synthesis (Betancor et al., 1998).

Synthesis and Application in Organic Chemistry

The one-step synthesis of differently substituted 1,6-dioxaspiro[4.5]decanes from β-phenylsulfonyl dihydrofurans and γ-lactones, related to the compound of interest, represents a significant advance in organic synthesis. This process features high stereoselectivity, which is valuable in creating complex organic molecules for various applications (Carretero et al., 1994).

Structural and Spectroscopic Analysis

Detailed structural and spectroscopic analysis of compounds containing similar structural features, such as trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, provides insights into their self-association and chemical behavior. Such studies are crucial for understanding the molecular interactions and properties of these compounds (Sterkhova et al., 2014).

Application in Organic Synthesis and Drug Discovery

Research has also focused on the construction of various trifluoromethylated 1-azaspiro[4.5]decanes using copper-mediated intramolecular trifluoromethylation, which is significant for synthesizing novel organic compounds with potential pharmaceutical applications (Han et al., 2014).

Crystal Structure Analysis in Drug Design

Understanding the crystal structure of related compounds, such as nimesulidetriazole derivatives, is vital in drug design. The analysis of molecular interactions and bonding patterns aids in the development of new pharmaceuticals with improved efficacy and stability (Dey et al., 2015).

properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3NO4S/c18-17(19,20)14-6-4-13(5-7-14)12-26(22,23)21-10-15-11-24-16(25-15)8-2-1-3-9-16/h4-7,15,21H,1-3,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMWTRQWTRECRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

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